- Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase InhibitorsJournal of Medicinal Chemistry, 2007, 50(1), 10-20,
Cas no 919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate)

919295-79-7 structure
Produktname:ethyl 2-(6-bromo-1H-indol-3-yl)acetate
CAS-Nr.:919295-79-7
MF:C12H12BrNO2
MW:282.133182525635
MDL:MFCD12912004
CID:764435
PubChem ID:16099889
ethyl 2-(6-bromo-1H-indol-3-yl)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- ethyl 2-(6-bromo-1H-indol-3-yl)acetate
- 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester
- 6-bromo-1H-Indole-3-acetic acid ethyl ester
- Ethyl 6-bromo-1H-indole-3-acetate (ACI)
- EN300-111328
- Ethyl (6-bromo-1H-indol-3-yl)acetate
- (6-Bromo-1H-indol-3-yl)-acetic acid ethyl ester
- 919295-79-7
- Z1416283660
- MFCD12912004
- Ethyl 6-Bromoindole-3-acetate
- AC7253
- SCHEMBL4261621
- DBEHTVLBNORKMZ-UHFFFAOYSA-N
- AKOS024175113
- CS-0130572
- DB-369027
- SY058559
- DTXSID50582745
-
- MDL: MFCD12912004
- Inchi: 1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3
- InChI-Schlüssel: DBEHTVLBNORKMZ-UHFFFAOYSA-N
- Lächelt: O=C(CC1C2C(=CC(=CC=2)Br)NC=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 281.00514g/mol
- Monoisotopenmasse: 281.00514g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 16
- Anzahl drehbarer Bindungen: 4
- Komplexität: 259
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 42.1Ų
- XLogP3: 2.8
ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Chemenu | CM334200-5g |
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95%+ | 5g |
$293 | 2022-08-31 | |
Enamine | EN300-111328-5.0g |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95% | 5g |
$3155.0 | 2023-06-09 | |
Enamine | EN300-111328-2.5g |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95% | 2.5g |
$1597.0 | 2023-10-27 | |
Chemenu | CM334200-1g |
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95%+ | 1g |
$313 | 2021-08-18 | |
Enamine | EN300-111328-0.1g |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95% | 0.1g |
$264.0 | 2023-10-27 | |
Enamine | EN300-111328-10.0g |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95% | 10g |
$6158.0 | 2023-06-09 | |
A2B Chem LLC | AD05368-2.5g |
Ethyl 2-(6-bromo-1h-indol-3-yl)acetate |
919295-79-7 | 95% | 2.5g |
$1717.00 | 2024-07-18 | |
Enamine | EN300-111328-10g |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95% | 10g |
$6158.0 | 2023-10-27 | |
1PlusChem | 1P006K8O-100mg |
1H-Indole-3-acetic acid, 6-bromo-, ethyl ester |
919295-79-7 | 95% | 100mg |
$329.00 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201212-500mg |
Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |
919295-79-7 | 95% | 500mg |
¥14937.00 | 2024-04-25 |
ethyl 2-(6-bromo-1H-indol-3-yl)acetate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, < 0 °C
1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt
1.3 Solvents: Toluene ; 24 h, rt
1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt
1.3 Solvents: Toluene ; 24 h, rt
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; 0 °C; 6 h, rt
Referenz
- Discovery of aryl-substituted indole and indoline derivatives as RORγt agonistsEuropean Journal of Medicinal Chemistry, 2019, 182,,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Copper(II) triflate Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; overnight, rt
Referenz
- Novel indole derivatives as inhibitors hepatitis C virus replication and their preparation and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Anisole
Referenz
- Studies toward the total synthesis of (+/-)-chartelline C and (-)-platensimycin2008, , 69(9),,
ethyl 2-(6-bromo-1H-indol-3-yl)acetate Raw materials
ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preparation Products
ethyl 2-(6-bromo-1H-indol-3-yl)acetate Verwandte Literatur
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate) Verwandte Produkte
- 2229446-24-4(2-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylacetic acid)
- 71858-91-8(2-(5-methylpyridin-2-yl)ethan-1-ol)
- 1806882-61-0(3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine)
- 899991-23-2(5-ethyl-2-{(3-fluorophenyl)methylsulfanyl}-6-methyl-3,4-dihydropyrimidin-4-one)
- 40463-26-1(5-(3-Methoxyphenyl)-2-methyl-1-pentene)
- 1496110-35-0(4-Amino-3-(2-fluorophenyl)-3-methylbutanoic acid)
- 2229423-26-9(2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoacetic acid)
- 2137770-88-6(2-chloro-N-3-(dimethylamino)-2,2-dimethylpropyl-N-methylpropanamide)
- 526183-33-5(2-(thiophen-3-yl)piperidine)
- 2137613-67-1(3-(7-azabicyclo[2.2.1]heptan-7-yl)-2,2-difluoro-N-methylpropan-1-amine)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:919295-79-7)ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Reinheit:99%
Menge:1g
Preis ($):605.0